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Acetyl chloride, (benzoylamino)-

Cat. No.: B1312678
CAS No.: 53587-10-3
M. Wt: 197.62 g/mol
InChI Key: LSKOJLKNJUNBAC-UHFFFAOYSA-N
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Description

Contextualization within Acyl Halide Chemistry and Peptide Analogues

Acyl halides are a class of organic compounds characterized by the presence of a -COX group, where X is a halogen. They are highly reactive acylating agents, readily participating in nucleophilic acyl substitution reactions. Acetyl chloride, (benzoylamino)- is a prime example of an acyl chloride, exhibiting the characteristic reactivity of this functional group. The chloride atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is fundamental to its application in organic synthesis.

The (benzoylamino)acetyl moiety of the molecule positions it as a derivative of glycine (B1666218), the simplest amino acid, where the amino group is protected by a benzoyl group. This structural feature makes hippuryl chloride a valuable building block in the synthesis of peptide analogues. Peptides are polymers of amino acids linked by amide (peptide) bonds. The synthesis of specific peptide sequences is a cornerstone of biochemical and pharmaceutical research. youtube.comyoutube.com Hippuryl chloride can be used to introduce the hippuryl group into a molecule, mimicking a peptide linkage and allowing for the construction of more complex, peptide-like structures. nih.govnih.gov The use of such analogues is crucial for studying protein structure and function, as well as for developing new therapeutic agents. nih.gov

Historical Overview and Nomenclature of Acetyl chloride, (benzoylamino)- (Hippuryl Chloride)

The history of hippuryl chloride is intrinsically linked to that of its parent compound, hippuric acid. Hippuric acid, named from the Greek words hippos (horse) and ouron (urine), was first identified in the urine of horses. wikipedia.org In 1829, Justus von Liebig demonstrated that hippuric acid was distinct from benzoic acid, and its constitution was determined in 1834. wikipedia.org The synthesis of hippuric acid was achieved in 1853 by the French chemist Victor Dessaignes, who reacted benzoyl chloride with the zinc salt of glycine. wikipedia.org

The preparation of hippuryl chloride from hippuric acid is a direct application of acyl halide synthesis methodology. A common laboratory preparation involves the reaction of dry hippuric acid with phosphorus pentachloride in acetyl chloride. prepchem.comprepchem.com This reaction substitutes the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the acyl chloride.

The systematic IUPAC name for this compound is (benzoylamino)acetyl chloride. However, it is more frequently referred to in the literature as hippuryl chloride. Its Chemical Abstracts Service (CAS) Registry Number is 53587-10-3. chemicalbook.com

Table 1: Nomenclature and Identifiers

NameTypeIdentifier
Acetyl chloride, (benzoylamino)-Systematic Name(benzoylamino)acetyl chloride
Hippuryl ChlorideCommon NameHippuryl Chloride
CAS Registry NumberChemical Identifier53587-10-3 chemicalbook.com

Structural Features and Reactivity Implications of the (Benzoylamino)acetyl Chloride Moiety

The structure of hippuryl chloride is key to its chemical behavior. The molecule can be deconstructed into three main components: the acyl chloride group (-COCl), the central methylene (B1212753) bridge (-CH2-), and the benzoylamino group (C6H5CONH-).

The acyl chloride is the most reactive site in the molecule. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles. The reactivity of the acyl chloride can be modulated by the rest of the molecule.

The reactivity of hippuryl chloride is characteristic of acyl chlorides. It readily undergoes hydrolysis in the presence of water to form hippuric acid. With alcohols, it forms esters, and with amines, it forms amides. These reactions are fundamental to its use in synthesis. For example, its reaction with an amino acid ester would result in the formation of a dipeptide analogue.

A notable reaction involving hippuric acid, and by extension its derivatives like hippuryl chloride, is the Erlenmeyer-Plöchl synthesis of amino acids. wikipedia.org This reaction proceeds through an oxazolone (B7731731) (or azlactone) intermediate, which is formed from the cyclization of an N-acylglycine. wikipedia.org The formation of this azlactone intermediate is a testament to the unique reactivity conferred by the (benzoylamino)acetyl structure.

Table 2: Key Reactions of Hippuryl Chloride

ReactantProduct TypeGeneral Reaction
WaterCarboxylic Acid (Hippuric Acid)C6H5CONHCH2COCl + H2O → C6H5CONHCH2COOH + HCl
Alcohol (R'OH)EsterC6H5CONHCH2COCl + R'OH → C6H5CONHCH2COOR' + HCl
Amine (R'NH2)AmideC6H5CONHCH2COCl + R'NH2 → C6H5CONHCH2CONHR' + HCl

The preparation of hippuryl chloride requires anhydrous conditions to prevent its decomposition back to hippuric acid. prepchem.com It is typically isolated as colorless needles, which may decompose upon heating to around 125°C. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO2 B1312678 Acetyl chloride, (benzoylamino)- CAS No. 53587-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamidoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOJLKNJUNBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463336
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-10-3
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Acetyl Chloride, Benzoylamino

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including Acetyl chloride, (benzoylamino)-. The general mechanism involves the attack of a nucleophile (Nu:) on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion (Cl⁻) and forming a new bond between the carbonyl carbon and the nucleophile.

Amide Bond Formation: Aminolysis Mechanisms

The reaction of Acetyl chloride, (benzoylamino)- with primary or secondary amines is a robust method for forming amide bonds, a key linkage in peptides and other biologically significant molecules. This transformation, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.uksavemyexams.com This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion. libretexts.org A subsequent deprotonation step, typically by another amine molecule or an added base, yields the final amide product and neutralizes the hydrogen chloride byproduct. chemguide.co.uklibretexts.org

The Schotten-Baumann reaction provides specific conditions for the acylation of amines (and alcohols) using acyl chlorides. iitk.ac.intestbook.comchemistnotes.com It is typically conducted in a two-phase system consisting of an aqueous alkaline solution (like sodium hydroxide) and an organic solvent containing the acyl chloride. chemistnotes.com The base plays a crucial dual role in the reaction. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the amine nucleophile and rendering it unreactive. vedantu.com This neutralization drives the equilibrium towards the formation of the amide product. Secondly, in the case of phenols or less reactive nucleophiles, the base can deprotonate the nucleophile to generate a more potent alkoxide or phenoxide ion. vedantu.com The reaction of Acetyl chloride, (benzoylamino)- under these conditions allows for the efficient synthesis of N-substituted N-benzoyl-2-aminoacetamides.

The general steps of the Schotten-Baumann mechanism are:

Nucleophilic Attack : The amine attacks the carbonyl carbon of the acyl chloride. iitk.ac.invedantu.com

Tetrahedral Intermediate Formation : A transient tetrahedral species is formed. iitk.ac.invedantu.com

Elimination : The intermediate collapses, expelling the chloride ion and reforming the carbonyl double bond. vedantu.com

Deprotonation/Neutralization : The base neutralizes the generated HCl. testbook.comvedantu.com

In addition to inorganic bases, organic bases like pyridine (B92270) are often used as catalysts in acylation reactions. iitk.ac.in When pyridine is used, it functions as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive intermediate known as an N-acylpyridinium salt, which is a type of acylammonium salt. This intermediate is significantly more electrophilic and thus more susceptible to attack by the amine nucleophile than the original acyl chloride.

The catalytic cycle can be described as follows:

Formation of Acylammonium Salt : Pyridine attacks Acetyl chloride, (benzoylamino)- to form the N-(N-benzoyl-2-aminoacetyl)pyridinium chloride intermediate.

Nucleophilic Attack : The amine attacks the highly activated carbonyl carbon of the acylammonium salt.

Product Formation and Catalyst Regeneration : A tetrahedral intermediate is formed, which then collapses to yield the final amide product and regenerate the pyridine catalyst.

The use of chiral amine nucleophiles as catalysts can lead to the generation of chiral α,β-unsaturated acylammonium salts, which have proven valuable in developing a variety of catalytic, asymmetric transformations. danielromogroup.com

Esterification Processes (Alcoholysis)

When Acetyl chloride, (benzoylamino)- is treated with an alcohol, an ester is formed in a process known as alcoholysis. The reaction is typically rapid and exothermic. chemguide.co.uklibretexts.org The mechanism is another example of nucleophilic addition-elimination. chemguide.co.uklibretexts.org

The mechanistic steps are:

Nucleophilic Addition : A lone pair of electrons from the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.orgyoutube.com This addition breaks the carbonyl π bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate. youtube.com

Elimination : The intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion is ejected as a leaving group. chemguide.co.uklibretexts.orgyoutube.com

Deprotonation : The chloride ion then acts as a base, abstracting the proton from the oxonium ion to yield the final ester product and hydrogen chloride. chemguide.co.uklibretexts.orgyoutube.com

Reactions with Carbon Nucleophiles (Grignard and Organocuprate Reagents)

The reaction of Acetyl chloride, (benzoylamino)- with organometallic reagents provides a powerful method for forming new carbon-carbon bonds. However, the choice of reagent is critical as it dictates the final product.

With Grignard reagents (R-MgX), the reaction typically proceeds with the addition of two equivalents of the nucleophile. stackexchange.compearson.com The first equivalent attacks the acyl chloride to form a ketone intermediate via nucleophilic acyl substitution. pearson.comchemistrysteps.com This resulting ketone is also highly reactive towards the Grignard reagent. stackexchange.comchemistrysteps.com Consequently, a second equivalent of the Grignard reagent immediately attacks the ketone in a nucleophilic addition reaction, which, after an acidic workup, yields a tertiary alcohol. stackexchange.compearson.comchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent. stackexchange.com

In contrast, organocuprate reagents (R₂CuLi), also known as Gilman reagents, are less reactive and more selective nucleophiles than Grignard reagents. chemistrysteps.comchemistryscore.com When an organocuprate reacts with an acyl chloride like Acetyl chloride, (benzoylamino)-, the reaction stops cleanly at the ketone stage. chemistrysteps.comchemistryscore.comchemistrysteps.com The Gilman reagent performs a nucleophilic acyl substitution to form the ketone, but it does not react further with the ketone product. chemistryscore.comchemistrysteps.com This difference in reactivity allows for the selective synthesis of ketones from acyl chlorides. chemistrysteps.comchemistryscore.com

Table 1: Comparison of Reactivity with Organometallic Reagents
Reagent TypeReagent ExampleEquivalents UsedIntermediate ProductFinal Product (after workup)
Grignard ReagentCH₃MgBr2KetoneTertiary Alcohol
Organocuprate (Gilman) Reagent(CH₃)₂CuLi1None (Direct to Ketone)Ketone

Hydrolysis and Carboxylic Acid Formation

Hydrolysis is the reaction of a compound with water. Acetyl chloride, (benzoylamino)- reacts readily, often vigorously, with water to produce the corresponding carboxylic acid, N-benzoyl-2-aminoacetic acid (hippuric acid), and hydrogen chloride. chemguideforcie.co.uksavemyexams.compearson.comlibretexts.org The reaction mechanism is a nucleophilic addition-elimination process where water acts as the nucleophile. savemyexams.comlibretexts.orgdocbrown.info

The mechanism proceeds in the following steps:

Nucleophilic Attack : A lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon. libretexts.orgdocbrown.infolibretexts.org

Tetrahedral Intermediate Formation : This leads to the formation of a tetrahedral intermediate.

Elimination of Chloride : The intermediate collapses, reforming the C=O double bond and expelling a chloride ion. libretexts.orgdocbrown.infolibretexts.org

Deprotonation : The resulting protonated carboxylic acid is then deprotonated by another water molecule or the expelled chloride ion to give the final carboxylic acid product and HCl. libretexts.orgdocbrown.info

Acyl Group Transfer and Rearrangement Mechanisms

Acyl group transfer is a fundamental reaction class for Acetyl chloride, (benzoylamino)-, a derivative of the amino acid glycine (B1666218). These mechanisms are critical in various chemical transformations, including peptide synthesis and the development of prodrugs. nih.gov The reactivity of the acyl chloride function, coupled with the adjacent benzoylamino group, allows for complex molecular rearrangements and transfer reactions. The specific pathway is often dictated by reaction conditions such as pH and the nature of the participating nucleophiles.

Intramolecular acyl migration is a well-documented rearrangement in molecules containing multiple hydroxyl or amino groups, and its principles are applicable to the derivatives and reaction products of Acetyl chloride, (benzoylamino)-. nih.govscispace.com This phenomenon, often referred to as an O-N or N-O acyl shift, involves the transfer of an acyl group from one nucleophilic atom to another within the same molecule. nih.govnih.gov

The mechanism is understood to proceed in a stepwise fashion through a cyclic intermediate, typically a five- or six-membered ring. nih.govrsc.org For instance, in a molecule containing both a hydroxyl and an amide group (a structure that could be formed from the reaction of (benzoylamino)acetyl chloride), the migration is pH-dependent. Under acidic conditions, an N-to-O acyl migration can be favored, proceeding through a five-membered cyclic intermediate. researchgate.net Conversely, the reverse O-to-N migration readily occurs under neutral or slightly basic conditions, which can be leveraged in prodrug design to release an active compound at physiological pH. nih.govresearchgate.net

Computational studies have provided support for the existence of these cyclic orthoester-like intermediates. nih.gov The rate and direction of the migration are influenced by several factors, as detailed in the table below.

Factors Influencing Intramolecular Acyl Migration
FactorInfluence on MigrationMechanistic Rationale
pHControls the direction of migration (N→O vs. O→N). researchgate.netAffects the protonation state of the participating amino and hydroxyl groups, influencing their nucleophilicity.
Ring Size of IntermediateFavors formation of 5- and 6-membered rings. rsc.orgLower ring strain and favorable orbital overlap in 5- and 6-membered transition states compared to smaller or larger rings.
Steric HindranceSlower migration rates with bulkier acyl groups (e.g., benzoyl vs. acetyl). researchgate.netSteric crowding in the cyclic transition state increases the activation energy of the migration step.
SolventPolar solvents can facilitate the charge separation in the transition state.Stabilization of charged intermediates and transition states can lower the overall energy barrier.

Electrophilic Acylation Pathways (e.g., Friedel-Crafts Reactions)

Acetyl chloride, (benzoylamino)- can function as a potent acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. wikipedia.orgchemguide.co.uk This reaction allows for the introduction of an α-(benzoylamino)acetyl group onto an aromatic ring, forming an α-aminoketone derivative, a valuable synthetic intermediate. chemguide.co.uk The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through several distinct steps:

Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acetyl chloride group. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and a tetrachloroaluminate anion (AlCl₄⁻). masterorganicchemistry.comchemistrysteps.com The acylium ion is the key electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. chemistrysteps.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com

Deprotonation and Restoration of Aromaticity: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. wikipedia.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the original aromatic substrate. organic-chemistry.org This deactivation prevents further acylation reactions, leading to mono-substituted products with high selectivity. organic-chemistry.org

Theoretical Studies of Reaction Intermediates and Transition States

Theoretical and computational studies provide profound insight into the energetics and structures of the transient species involved in the reactions of Acetyl chloride, (benzoylamino)-. These studies help to elucidate the precise pathways and rationalize experimental observations.

For intramolecular acyl migration , computational models support a stepwise mechanism involving an anionic orthoester intermediate. nih.govscispace.com The calculations focus on the potential energy surface of the reaction, identifying the low-energy cyclic intermediates and the transition states connecting them to the reactants and products. These studies have shown that the first step, the nucleophilic attack to form the cyclic intermediate, is typically the rate-determining stage of the migration process. nih.gov

In the context of Friedel-Crafts acylation , theoretical studies investigate the structure and stability of the key reaction intermediates: the acylium ion and the arenium ion (sigma complex). chemistrysteps.com

Key Intermediates in Reactions of Acetyl chloride, (benzoylamino)-
Reaction TypeIntermediateKey Structural/Electronic Features
Intramolecular Acyl MigrationCyclic Orthoester IntermediateTetrahedral carbon center formed from the original carbonyl group. Typically a 5- or 6-membered ring structure. nih.govrsc.org
Friedel-Crafts AcylationAcylium IonLinear R-C≡O⁺ structure with a positive charge primarily on the carbon. Resonance-stabilized. masterorganicchemistry.comchemistrysteps.com
Friedel-Crafts AcylationArenium Ion (Sigma Complex)sp³-hybridized carbon in the aromatic ring bonded to both the incoming acyl group and a hydrogen atom. Positive charge is delocalized over the remaining π-system. chemistrysteps.com

Calculations of the transition state structures and their corresponding activation energies help explain the reaction kinetics and the influence of substituents on both the acylating agent and the aromatic substrate. For example, kinetic studies on related acyl chlorides have shown a delicate balance between ionic mechanisms (proceeding via a free acylium ion) and addition-intermediate mechanisms, with the favored pathway depending on the substrate, nucleophile, and solvent. niu.edu Theoretical models are crucial for dissecting these competing pathways.

Applications of Acetyl Chloride, Benzoylamino in Advanced Organic Synthesis

Strategic Use as a Benzoylaminoacetylating Agent

The primary application of Acetyl chloride, (benzoylamino)- lies in its function as a benzoylaminoacetylating agent. This reactivity enables the direct incorporation of a benzoylaminoacetyl group, a valuable structural motif in many biologically active compounds and complex organic architectures.

Introduction of Benzoylaminoacetyl Moieties into Complex Molecules

The reactivity of the acyl chloride group in Acetyl chloride, (benzoylamino)- allows for its facile reaction with various nucleophiles. This reaction is a cornerstone for introducing the benzoylaminoacetyl moiety into intricate molecular structures. The benzoylaminoacetyl group can influence the biological activity and physical properties of the target molecule.

Synthesis of Substituted Amides

Acetyl chloride, (benzoylamino)- readily reacts with primary and secondary amines to form N-substituted 2-(benzoylamino)acetamides. chemguide.co.uklibretexts.org This reaction, a type of acylation, is a fundamental transformation in organic synthesis for creating amide bonds. fishersci.ityoutube.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uksavemyexams.com Often, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrogen chloride byproduct. wikipedia.org

For example, the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides is a key step in the synthesis of 2-benzoyl-aminothiobenzamides. nih.gov These intermediates can then undergo cyclization to form quinazoline-4-thiones, a class of compounds with known pharmacological activity. nih.gov

Table 1: Examples of Substituted Amide Synthesis

AmineProductReaction Conditions
2-Aminothiobenzamide2-BenzoylaminothiobenzamideSubstituted benzoyl chloride, acetone (B3395972), triethylamine, room temperature nih.gov
EthylamineN-EthylethanamideEthanoyl chloride, concentrated ammonia (B1221849) solution chemguide.co.uklibretexts.org

This table provides illustrative examples of amide synthesis using acyl chlorides.

Preparation of Esters

In a similar fashion to amide synthesis, Acetyl chloride, (benzoylamino)- can react with alcohols and phenols to yield the corresponding esters. chemguide.co.uksavemyexams.com This esterification process is generally vigorous and may occur at room temperature. chemguide.co.uklibretexts.org The use of an acyl chloride for esterification is often preferred over using a carboxylic acid because the reaction is typically faster and irreversible, leading to higher yields. libretexts.orgsavemyexams.com

The reaction of benzoyl chloride with alcohols, for instance, provides a direct route to benzoate (B1203000) esters. organic-chemistry.org This method is applicable to both simple alcohols and more complex polyfunctional molecules.

Table 2: Examples of Ester Preparation

Alcohol/PhenolProductReaction Conditions
Ethanol (B145695)Ethyl benzoateBenzoyl chloride, room temperature libretexts.org
PhenolPhenyl benzoateBenzoyl chloride, sodium hydroxide (B78521) solution chemguide.co.uk

This table showcases examples of ester synthesis utilizing acyl chlorides.

Introduction of Protecting Groups for Amines

The acetyl group, which can be introduced using reagents like acetyl chloride, is sometimes employed as a protecting group for amines in multi-step syntheses. commonorganicchemistry.com Protecting an amine function prevents it from undergoing unwanted reactions while other parts of the molecule are being modified. The resulting acetamide (B32628) is generally stable to a range of reaction conditions. commonorganicchemistry.com Deprotection, or removal of the acetyl group, can typically be achieved under acidic or basic conditions. commonorganicchemistry.com While acetyl chloride itself is used for this purpose, the benzoylamino moiety in Acetyl chloride, (benzoylamino)- introduces a more complex substituent that can also serve a protective role, albeit with different chemical properties and deprotection strategies compared to a simple acetyl group. commonorganicchemistry.comorganic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com

Functionalization of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govcapes.gov.br The direct functionalization of these ring systems is a powerful strategy for the synthesis of novel and complex molecules. nih.govurfu.runih.govosti.gov

Construction of N-Substituted(benzoylamino)heterocycles

Acetyl chloride, (benzoylamino)- serves as a key reagent in the synthesis of N-substituted(benzoylamino)heterocycles. This is exemplified in the synthesis of novel N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines. nih.govmadridge.orgresearchgate.net In this multi-step synthesis, a substituted acid chloride, a derivative of Acetyl chloride, (benzoylamino)-, reacts with an N-amino-3-ethylpyridinium salt to form a stable crystalline pyridinium (B92312) ylide. nih.govresearchgate.net Subsequent reduction of this ylide furnishes the target tetrahydropyridine (B1245486) derivative. nih.govresearchgate.netresearchgate.net This methodology allows for the introduction of various substituents on the benzoyl ring, leading to a library of structurally diverse heterocyclic compounds. researchgate.net

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for forming the thiazole ring system. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comyoutube.com In principle, Acetyl chloride, (benzoylamino)- could serve as the α-halocarbonyl equivalent in this synthesis. The reaction mechanism would involve the nucleophilic sulfur of a thioamide, such as thiourea, attacking the carbonyl-activated methylene (B1212753) group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

If reacted with thiourea, the hypothetical product would be a thiazole derivative bearing a benzoylamino-methyl substituent at the 2-position. This reaction would proceed as follows:

Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of Acetyl chloride, (benzoylamino)-, displacing the chloride.

Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.

Despite the chemical plausibility of this reaction, specific examples, reaction conditions, or yield data for the use of Acetyl chloride, (benzoylamino)- in Hantzsch-type syntheses are not prominently featured in the surveyed scientific literature. General thiazole synthesis methods remain focused on more common α-haloketones and α-haloesters. youtube.comresearchgate.net

Advanced Derivatization Techniques in Analytical Chemistry

Chemical derivatization is a widely used strategy in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), to enhance the sensitivity, selectivity, and chromatographic retention of analytes. researchgate.netnih.gov Reagents are chosen to introduce a specific chemical tag that improves ionization efficiency or allows for detection by different means.

Improved Sensitivity and Selectivity in Spectrometric Analyses (e.g., LC-MS/MS)

Derivatizing agents like benzoyl chloride and dansyl chloride are frequently employed to modify polar functional groups (e.g., amines and phenols), thereby increasing their hydrophobicity and improving their performance in reversed-phase LC-MS analysis. nih.govnih.govnih.gov These reagents introduce a nonpolar, easily ionizable moiety, leading to significantly lower detection limits. nih.gov

While Acetyl chloride, (benzoylamino)- possesses a reactive acyl chloride group capable of reacting with nucleophilic analytes, there is no scientific literature available from the search results that documents its use as a derivatizing agent for improving sensitivity in LC-MS/MS analyses. The research community has focused on other reagents for this purpose. nih.govnih.govresearchgate.net For instance, a related compound, phthalylglycyl chloride, has been recently explored for the derivatization of amino acids. researchgate.net However, similar studies for Acetyl chloride, (benzoylamino)- are absent.

Application in Lipidomics and Biomolecule Profiling

Lipidomics and the broader field of biomolecule profiling often rely on derivatization to analyze complex biological samples and quantify a wide range of metabolites. science.gov The goal is to tag molecules that are otherwise difficult to detect or separate.

A thorough review of the literature reveals no documented applications of Acetyl chloride, (benzoylamino)- for derivatization in the specific fields of lipidomics or general biomolecule profiling. The existing methods predominantly utilize well-established derivatizing agents to enhance detection and quantification of various classes of biomolecules. nih.govnih.gov

Role in the Synthesis of Biologically Active Compounds

Building Blocks for Pharmaceutical Intermediates

Acyl chlorides are recognized as valuable building blocks in the pharmaceutical industry due to their high reactivity, which allows for the efficient construction of more complex molecules, including active pharmaceutical ingredients (APIs). mdpi.comdntb.gov.ua They are often used in acylation reactions to form esters and amides, which are common linkages in drug molecules.

However, there is a lack of specific, documented examples in the provided search results where Acetyl chloride, (benzoylamino)- serves as a direct building block or key intermediate in the synthesis of known pharmaceutical compounds. While its parent compound, hippuric acid, is a metabolite, the utility of its activated chloride form in API synthesis is not well-established in the literature reviewed. For example, the synthesis of prominent antiviral drugs like Lamivudine and Emtricitabine involves different chlorinated intermediates, such as those derived from sulfuryl chloride. nih.govresearchgate.net

Precursors for Advanced Organic Materials

The synthesis of advanced polymers and organic materials often involves the use of monomers with reactive functional groups that can be polymerized or later modified. Acid chlorides can be used, for instance, in step-growth polymerization to form polyesters and polyamides.

The search for applications of Acetyl chloride, (benzoylamino)- as a precursor for advanced organic materials did not yield any specific results. Research in this area tends to focus on other reactive monomers. For example, studies describe the synthesis of functional polymers from poly(acryloyl chloride) or through controlled radical polymerization of other vinyl monomers. mdpi.comnih.govrug.nlresearchgate.net There is no evidence in the surveyed literature to suggest that Acetyl chloride, (benzoylamino)- is currently employed in the field of materials science.

Advanced Spectroscopic Characterization of Acetyl Chloride, Benzoylamino and Its Synthetic Products

Vibrational Spectroscopy (FT-IR) for Carbonyl and N-H Vibrations

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within "Acetyl chloride, (benzoylamino)-" by detecting the vibrational frequencies of its bonds.

The carbonyl (C=O) stretching vibrations are particularly informative. The compound contains two carbonyl groups: one in the acyl chloride functional group and another in the amide linkage. The acyl chloride carbonyl typically exhibits a strong absorption band at a high frequency, generally in the range of 1775–1810 cm⁻¹. uobabylon.edu.iqlibretexts.org Conjugation can lower this frequency. uobabylon.edu.iqlibretexts.org For comparison, saturated acid chlorides absorb at approximately 1800 cm⁻¹. uobabylon.edu.iq The amide carbonyl (Amide I band) absorbs at a lower frequency, usually between 1640 and 1680 cm⁻¹, due to resonance delocalization of the nitrogen lone pair, which weakens the C=O bond. uobabylon.edu.iquomustansiriyah.edu.iq

The N-H stretching vibration of the secondary amide in "Acetyl chloride, (benzoylamino)-" is expected to show a single sharp absorption band in the region of 3300 cm⁻¹. uobabylon.edu.iq

The C-N stretching vibration in aromatic amines is typically observed in the 1350–1250 cm⁻¹ range. uobabylon.edu.iq

Vibrational Mode Typical Frequency Range (cm⁻¹) for Acetyl chloride, (benzoylamino)- Reference
N-H Stretch (Amide)~3300 uobabylon.edu.iq
C=O Stretch (Acyl Chloride)1775-1810 uobabylon.edu.iqlibretexts.org
C=O Stretch (Amide I)1640-1680 uobabylon.edu.iquomustansiriyah.edu.iq
C-N Stretch (Aromatic Amide)1350-1250 uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum of "Acetyl chloride, (benzoylamino)-," the chemical shifts of the protons provide valuable structural information.

Amide Proton (N-H): The proton attached to the nitrogen in the amide group is expected to appear as a singlet or a broad signal. Its chemical shift can vary widely, often appearing downfield, and is influenced by solvent and hydrogen bonding. researchgate.netresearchgate.net

Aromatic Protons: The protons on the benzene (B151609) ring of the benzoyl group will typically appear in the aromatic region, around 6.5-8.5 ppm. utexas.eduorgchemboulder.com

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group adjacent to the acyl chloride carbonyl are characteristically deshielded and are expected to resonate around 2.0-2.5 ppm. ucalgary.ca Protons on a carbon adjacent to a carbonyl group generally appear near 2 δ. libretexts.org

Carbon-13 (¹³C) NMR for Backbone and Functional Group Analysis

¹³C NMR spectroscopy is used to analyze the carbon skeleton of the molecule.

Acyl Chloride Carbonyl Carbon: The carbonyl carbon of the acyl chloride group is highly deshielded and typically resonates in the range of 160–180 ppm. ucalgary.castackexchange.com

Amide Carbonyl Carbon: The amide carbonyl carbon also appears in a similar region, generally between 165-190 ppm. oregonstate.edu

Aromatic Carbons: The carbons of the benzene ring will show signals in the aromatic region, typically between 125-170 ppm. oregonstate.edu

Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the acyl chloride will have a chemical shift influenced by the electron-withdrawing nature of the adjacent functional groups.

Carbon Atom Typical ¹³C Chemical Shift Range (ppm) Reference
C=O (Acyl Chloride)160-180 ucalgary.castackexchange.com
C=O (Amide)165-190 oregonstate.edu
Aromatic Carbons125-170 oregonstate.edu

Two-Dimensional NMR Techniques (e.g., D₂O exchange)

Two-dimensional NMR techniques, such as D₂O exchange, can be employed for further structural confirmation. Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the labile amide proton (N-H) to exchange with deuterium. This exchange results in the disappearance of the N-H proton signal from the ¹H NMR spectrum, confirming its identity. mdpi.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the benzoyl chromophore. "Acetyl chloride, (benzoylamino)-" is expected to exhibit characteristic UV absorptions due to the presence of the benzoyl group.

π → π* transitions: These transitions, originating from the π electrons of the aromatic ring and the carbonyl groups, are typically observed at shorter wavelengths (below 200 nm). ucalgary.ca

n → π* transitions: These transitions involve the non-bonding electrons (n) on the oxygen atoms of the carbonyl groups. They occur at longer wavelengths, around 235 nm, and are generally of lower intensity. ucalgary.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Electron Ionization Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which provides a "fingerprint" of the compound's structure.

For Acetyl chloride, (benzoylamino)-, the molecular ion peak (M+) would be expected at its corresponding molecular weight. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group of the acetyl chloride moiety, leading to the loss of a chlorine radical (•Cl) or the entire acetyl group.

Amide bond cleavage: Fragmentation at the amide linkage, generating ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the aminoacetyl chloride fragment.

Aromatic fragmentation: Characteristic fragmentation of the benzene ring, showing losses of small neutral molecules. researchgate.net

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. libretexts.orglibretexts.org

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for Acetyl chloride, (benzoylamino)-

Fragment Ion Structure m/z (Mass-to-Charge Ratio) Origin
Benzoyl Cation C₆H₅CO⁺ 105 Cleavage of the amide C-N bond
Phenyl Cation C₆H₅⁺ 77 Loss of CO from the benzoyl cation
[M - Cl]⁺ C₉H₈NO₂⁺ 162 Loss of a chlorine radical from the molecular ion

Note: This table is based on theoretical fragmentation patterns.

Nano-electrospray Ionization Techniques

Nano-electrospray ionization (nano-ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules and their derivatives, including acylated amino acids. nim.ac.cnnih.gov It operates at very low flow rates (nL/min), which enhances ionization efficiency and sensitivity, allowing for detection at femtomole or even attomole levels. thermofisher.comresearchgate.net

In the context of Acetyl chloride, (benzoylamino)-, which is a derivatized amino acid, nano-ESI offers several advantages. The acylation process itself has been shown to increase the ESI response. nih.govacs.org This is because the introduction of the benzoyl group increases the molecule's hydrophobicity and surface activity, promoting its migration to the surface of the charged droplets in the ESI source where ionization occurs more readily. nih.govacs.org Nano-ESI coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information and is highly sensitive for analyzing trace amounts of material. researchgate.net This technique is especially valuable when analyzing products from biological matrices or complex reaction mixtures.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for verifying the elemental composition and purity of a synthesized compound. This combustion analysis method determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula.

For Acetyl chloride, (benzoylamino)- (C₉H₈ClNO₂), a close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and the correctness of its assigned formula. researchgate.net This analysis is crucial for validating the identity of newly synthesized substances.

Table 2: Theoretical Elemental Composition of Acetyl chloride, (benzoylamino)-

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 9 108.099 54.70
Hydrogen H 1.008 8 8.064 4.08
Chlorine Cl 35.453 1 35.453 17.94
Nitrogen N 14.007 1 14.007 7.09
Oxygen O 15.999 2 31.998 16.19

| Total | | | | 197.621 | 100.00 |

Note: This table presents theoretically calculated values based on the molecular formula.

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds from reaction mixtures.

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase (typically silica (B1680970) gel). rsc.org This technique is widely used for the purification of synthetic intermediates. For products like acylated amino acids, flash chromatography is effective in separating the desired compound from unreacted starting materials, reagents, and byproducts. osti.gov The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is often employed to elute the components from the column. osti.gov

Table 3: General Protocol for Flash Chromatography Purification

Step Description
Column Packing A glass column is packed with silica gel (e.g., 200-300 mesh) as a slurry in a non-polar solvent like hexane.
Sample Loading The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.
Elution A solvent or a mixture of solvents (eluent) is passed through the column under positive pressure (air or nitrogen). The polarity of the eluent can be increased gradually to separate compounds with different polarities.

| Fraction Collection | The eluate is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product. |

Note: This is a generalized procedure and conditions must be optimized for each specific compound.

Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) is an analytical technique that offers high resolution, speed, and sensitivity for the separation and quantification of compounds. researchgate.net It employs a non-polar stationary phase (most commonly C18-silica) and a polar mobile phase. thermofisher.com The use of sub-2-µm particles in the column allows for highly efficient separations at high pressures. chromatographyonline.com

RP-UHPLC is particularly effective for analyzing derivatized amino acids. nih.govresearchgate.netjascoinc.com Derivatization with a hydrophobic agent like benzoyl chloride significantly improves the retention of polar molecules on the reversed-phase column and enhances detection sensitivity, especially when coupled with mass spectrometry (LC-MS). researchgate.netchromatographyonline.com This method is ideal for confirming the purity of the final product or for quantifying it in complex mixtures. nih.govnih.gov

Table 4: Typical RP-UHPLC-MS Conditions for Analysis of Benzoylated Compounds

Parameter Condition
Column C18-silica, < 2 µm particle size (e.g., 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C

| Detection | Mass Spectrometry (ESI-MS/MS) |

Note: These are typical conditions and require optimization for specific analytes.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in a specific pattern, which depends on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, it is possible to determine the precise location of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.gov

Computational Chemistry and Theoretical Investigations of Acetyl Chloride, Benzoylamino

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electron distribution and energy of a molecule. For Acetyl chloride, (benzoylamino)-, these methods can elucidate its three-dimensional shape, the stability of different conformations, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net By approximating the complex many-electron wavefunction with the simpler electron density, DFT allows for the efficient calculation of molecular properties.

Table 1: Theoretical Optimized Geometric Parameters for Acetyl chloride, (benzoylamino)- (Illustrative) This table presents expected values based on DFT calculations of similar functional groups.

ParameterBond/AngleTheoretical Value
Bond Lengths (Å)
C=O (benzoyl)~1.22 Å
C=O (acetyl)~1.20 Å
C-N~1.38 Å
C-Cl~1.79 Å
C-C (phenyl)~1.40 Å (average)
**Bond Angles (°) **
O=C-N~123°
C-N-C~125°
N-C=O (acetyl)~120°
Cl-C-C~111°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive.

For Acetyl chloride, (benzoylamino)-, the HOMO is expected to be localized primarily on the electron-rich benzoylamino moiety, specifically the phenyl ring and the nitrogen lone pair. The LUMO would be predominantly located on the electron-deficient chloroacetyl group, centered on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Acetyl chloride, (benzoylamino)- This table contains hypothetical values typical for similar organic molecules.

OrbitalEnergy (eV)Description
HOMO~ -7.5 eVHighest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO~ -1.8 eVLowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap (ΔE)~ 5.7 eVIndicates moderate kinetic stability.

In Acetyl chloride, (benzoylamino)-, significant stabilizing interactions are expected. These would include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the adjacent benzoyl carbonyl group (nN → π*C=O). Similarly, delocalization from the lone pairs of the carbonyl oxygens into neighboring antibonding orbitals would also contribute to stability. These interactions reveal the electronic communication across the amide bond and the influence of the substituents on the electron density distribution.

Table 3: Key Donor-Acceptor Interactions from a Theoretical NBO Analysis (Illustrative) This table shows representative stabilizing interactions and their associated energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)π(C=O) (benzoyl)~ 45-55Amide Resonance
n(O) (benzoyl)π(C-N)~ 20-30Hyperconjugation
n(O) (acetyl)σ(C-Cl)~ 2-5Hyperconjugation
π(C=C) (phenyl)π(C=O) (benzoyl)~ 15-20Conjugation

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of Acetyl chloride, (benzoylamino)-. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach would allow for the exploration of the conformational landscape of the molecule, its flexibility, and its interactions with solvent molecules or biological macromolecules. For example, an MD simulation could reveal how the molecule orients itself in water and how its conformation changes in response to its environment.

Computer-Aided Design in Medicinal Chemistry Contexts

In medicinal chemistry, computational methods are indispensable for drug discovery and design. nih.gov Acetyl chloride, (benzoylamino)- contains structural motifs—a benzamide (B126) group and a reactive acetyl chloride—that could serve as a scaffold or a starting point for designing new therapeutic agents. Computer-Aided Drug Design (CADD) techniques like molecular docking could be used to predict how this molecule or its derivatives might bind to the active site of a target protein, such as an enzyme or a receptor. nih.gov For instance, the benzamide moiety could form hydrogen bonds with protein residues, while the chloroacetyl group could act as a covalent warhead to irreversibly inhibit an enzyme. These computational predictions help prioritize which compounds to synthesize and test, accelerating the drug development process.

Elucidation of Reaction Mechanisms through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govnih.gov For Acetyl chloride, (benzoylamino)-, computational methods could be used to investigate various reactions, such as its hydrolysis or its reaction with an amine to form a new amide bond.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov For example, a computational study of the reaction with a nucleophile would likely show a mechanism where the nucleophile attacks the electrophilic carbonyl carbon of the chloroacetyl group, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion. nih.govnih.gov Such studies provide a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

Future Research Trajectories and Emerging Paradigms for Acetyl Chloride, Benzoylamino

Innovations in Green Synthetic Methodologies

The traditional synthesis of N-acyl-amino acids and their corresponding acyl chlorides often involves chemicals that pose environmental concerns, such as phosgene (B1210022) derivatives. nih.gov This has spurred research into greener, more sustainable synthetic routes. A significant focus of green chemistry is the reduction of hazardous substances and the use of environmentally benign solvents and catalysts. orientjchem.org

Future research in the green synthesis of hippuryl chloride and its precursors will likely concentrate on several key areas:

Catalyst-Free and Metal-Free Reactions: Developing methods for N-acylation that proceed under catalyst-free and metal-free conditions is a major goal. orientjchem.orgresearchgate.net Research has shown that the acylation of various amines can be achieved efficiently without catalysts, simplifying the process and reducing waste. orientjchem.org

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.net Protocols for the N-acylation of amines and related compounds in aqueous buffer systems are being developed, which offers significant environmental advantages over traditional organic solvents. researchgate.net

Biocatalysis: The use of enzymes, such as aminoacylases, presents a powerful green alternative for the synthesis of N-acyl-amino acids, the direct precursors to hippuryl chloride. nih.govnih.gov Biocatalytic methods offer high selectivity and operate under mild conditions, representing a more sustainable pathway compared to conventional chemical synthesis. nih.govnih.gov

These innovative approaches aim to create more efficient, scalable, and environmentally friendly processes for producing hippuryl chloride and related N-acylated compounds. researchgate.net

Exploration of Underexplored Reactivity Profiles and Catalytic Applications

The high reactivity of the acyl chloride functional group is well-established, readily undergoing nucleophilic attack by water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.orgyoutube.com However, the full scope of the reactivity of a bifunctional molecule like hippuryl chloride remains an area ripe for exploration.

Future investigations will likely focus on:

Chemoselective Reactions: Given the presence of the amide group, exploring reactions that selectively target the acyl chloride in the presence of other functionalities is a key research avenue. Studies on related compounds have shown that reaction conditions can be tuned for high selectivity. organic-chemistry.org For example, certain catalytic systems can accelerate acylation of specific alcohols while leaving others unreacted. organic-chemistry.org

Complex Substrate Interactions: The reaction of hippuryl chloride with complex, multifunctional molecules, such as sugars or polyols, could lead to novel structures. nih.gov Acylation of aminosugars with similar acyl chlorides has been shown to produce complex unsaturated lactones, highlighting the potential for discovering new reaction pathways. nih.gov

Catalytic Activation: While acyl chlorides are highly reactive, the development of catalytic systems could modulate this reactivity for specific applications. Research into amine-promoted acylations, for instance, has demonstrated significantly enhanced reaction rates at low temperatures, offering a pathway for controlled and efficient transformations. organic-chemistry.org

The exploration of these underexplored reactivity profiles will expand the synthetic utility of hippuryl chloride as a versatile chemical building block.

Development of Advanced Derivatization Reagents

Derivatization is a crucial technique in analytical chemistry, used to modify analytes to improve their chromatographic behavior and detection sensitivity, particularly in GC-MS and LC-MS. chromatographyonline.comnih.gov Acylating agents are a major class of derivatization reagents, and hippuryl chloride, by analogy to benzoyl chloride, has significant potential in this area. chromatographyonline.comresearchgate.net

Benzoyl chloride is widely used to derivatize primary and secondary amines, phenols, and thiols, enhancing their retention in reversed-phase LC and improving ionization efficiency for mass spectrometry. chromatographyonline.comnih.gov The benzoylation reaction is fast and produces stable derivatives, making it ideal for high-throughput metabolomics and other analytical applications. chromatographyonline.comresearchgate.net

Future work could establish hippuryl chloride as an advanced derivatization reagent with unique properties:

Enhanced Specificity and Polarity Tuning: The hippuryl group, containing both an aromatic ring and an amide linkage, would impart different chromatographic properties to analytes compared to a simple benzoyl group. This could be exploited for the targeted analysis of specific classes of compounds in complex biological matrices.

Tandem Mass Spectrometry (MS/MS): The structure of the hippuryl group offers predictable fragmentation patterns in MS/MS analysis. The added mass and specific fragments could improve the identification and quantification of derivatized analytes. chromatographyonline.com

By leveraging the principles established for other acylating reagents, hippuryl chloride could be developed into a valuable tool for the sensitive and selective analysis of a wide range of small molecules. chromatographyonline.comosti.gov

Integration into Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. N-acylated amino acids, the precursors to hippuryl chloride, are known to form well-defined supramolecular architectures through hydrogen bonding and other interactions. nih.gov

The integration of hippuryl chloride into this field could lead to novel materials:

Polymer Synthesis: As a reactive monomer, hippuryl chloride can be used to synthesize novel polyamides and polyesters. researchgate.net The resulting polymers would feature the hippuryl moiety as a repeating side chain, potentially imparting unique properties such as biocompatibility, specific recognition capabilities, or self-assembly behavior.

Functional Materials: The ability of N-acyl-amino acids to act as surfactants and form gels suggests that derivatives of hippuryl chloride could be designed as building blocks for soft materials, such as hydrogels or organogels, with potential applications in drug delivery or tissue engineering. nih.goviaea.org

Surface Modification: The reactive nature of hippuryl chloride could be used to functionalize surfaces, introducing the hippuric acid motif to a material. This could alter surface properties like wettability or biocompatibility.

Liquid Crystals: Acyl chlorides are used in the synthesis of some liquid crystal compositions. researchgate.netatamanchemicals.com The rigid, aromatic structure of the hippuryl group could make it a suitable component for designing new liquid crystalline materials.

By combining the reactivity of the acyl chloride with the supramolecular properties of the N-benzoylamino group, researchers can design and create a new generation of advanced materials. nih.gov

Strategic Design of New Derivatives with Tailored Properties

The primary use of a reactive intermediate like hippuryl chloride is as a starting point for the synthesis of new molecules. By reacting it with a diverse range of nucleophiles (alcohols, amines, thiols, etc.), a large library of derivatives can be created. The strategic design of these derivatives is crucial for developing compounds with specific, tailored properties, particularly for biological applications.

Future research on hippuryl chloride derivatives will likely follow this paradigm:

Synthesis of a Derivative Library: Reacting hippuryl chloride with various alcohols, amines, and other nucleophiles to create a diverse set of hippurate esters and amides.

Screening for Biological Activity: Testing the synthesized derivatives in a range of biological assays (e.g., enzyme inhibition, antimicrobial, anticancer).

SAR Analysis: Identifying the structural features that are critical for activity. For instance, how do changes in the alcohol or amine portion of the derivative affect its potency and selectivity? nih.govnih.gov

Lead Optimization: Based on the SAR data, designing and synthesizing second-generation derivatives with improved properties, such as enhanced activity, better solubility, or reduced toxicity.

This systematic approach allows for the transformation of a simple building block into highly specialized and potentially therapeutic molecules.

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A comprehensive understanding of the structure, reactivity, and dynamics of hippuryl chloride and its derivatives requires the application of advanced analytical and computational techniques. While these methods are standard in modern chemical research, their focused application to this specific compound can yield significant insights.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguously confirming the structure of new, complex derivatives synthesized from hippuryl chloride. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition, while tandem MS (MS/MS) helps elucidate the fragmentation pathways, which is vital for structural confirmation and for developing analytical methods. nih.govresearchgate.net

X-ray Crystallography: When crystalline derivatives can be obtained, X-ray crystallography provides definitive proof of structure and detailed information about conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to model the geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of hippuryl chloride and its derivatives. researchgate.net This can aid in structure elucidation and provide insights into the molecule's reactivity profile, such as identifying the most electrophilic sites.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of derivatives and their interactions with biological targets, such as enzymes or receptors, providing a molecular-level understanding of the basis for their biological activity.

By integrating these advanced spectroscopic and computational tools, researchers can move beyond simple synthesis and gain a much deeper and more predictive understanding of the chemistry and potential applications of Acetyl chloride, (benzoylamino)-.

Q & A

Q. What structure-activity relationships (SARs) govern the antibacterial activity of (benzoylamino)acetyl chloride derivatives?

  • Methodological Answer : Correlate logP values (lipophilicity) with MIC data against Gram-negative bacteria. Synthesize analogs with varying alkyl chain lengths and test via broth microdilution. Hydrophobic derivatives (logP >3) show enhanced membrane permeability .

Tables for Key Data

Table 1 : Comparison of Experimental vs. Calculated logD₇.₄ Values for (Benzoylamino)methyl Derivatives

CompoundlogD₇.₄ (Exp)logD₇.₄ (Calc)Deviation
NOR-11.20.8+0.4
CIPRO-20.91.3-0.4
PIPEM-31.51.1+0.4
Source: Adapted from Table 3 in

Table 2 : Optimal Reaction Conditions for Amide Formation

ParameterValue
SolventDry DCM
Temperature0–5°C
BaseTriethylamine (1.2 eq)
Workup5% HCl wash
Yield85–92%
Source: Synthesis protocols from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.